

Application Notes and Protocols: 2-(Isopropylamino)ethanol in Coordination Chemistry

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Compound of Interest

Compound Name: *2-(Isopropylamino)ethanol*

Cat. No.: *B091046*

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Introduction

2-(Isopropylamino)ethanol is a versatile bifunctional organic molecule possessing both a secondary amine and a primary alcohol functional group. This arrangement allows it to act as a bidentate ligand in coordination chemistry, forming stable chelate rings with a variety of metal ions. The nitrogen and oxygen atoms serve as donor sites, facilitating the formation of coordination complexes with applications in catalysis, materials science, and potentially as precursors for pharmacologically active compounds. This document provides an overview of its coordination chemistry, relevant physicochemical data, and generalized experimental protocols for the synthesis of its metal complexes.

Physicochemical Properties of 2-(Isopropylamino)ethanol

A summary of the key physicochemical properties of **2-(isopropylamino)ethanol** is presented in Table 1. This data is essential for designing synthetic procedures and understanding the behavior of the ligand in solution.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₃ NO	[1]
Molecular Weight	103.16 g/mol	[1]
Appearance	Amber to straw-colored liquid	[1]
Boiling Point	172 °C	
Density	0.897 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.441	
Solubility	Soluble in water	
CAS Number	109-56-8	[1]

Coordination Chemistry

2-(Isopropylamino)ethanol acts as a bidentate N,O-donor ligand, coordinating to metal centers through the nitrogen of the amino group and the oxygen of the hydroxyl group. This chelation typically forms a stable five-membered ring, a common structural motif in coordination chemistry. The coordination behavior of N-alkylethanolamines has been a subject of interest due to the versatility of the resulting metal complexes.[\[2\]](#)[\[3\]](#) The steric bulk of the isopropyl group can influence the coordination geometry and the stoichiometry of the resulting complex.

While specific crystal structures for metal complexes of **2-(isopropylamino)ethanol** are not readily available in the surveyed literature, the general principles of coordination for amino alcohols are well-established. The coordination can lead to the formation of mononuclear, binuclear, or polynuclear complexes depending on the metal ion, the counter-ion, and the reaction conditions.

Applications in Catalysis

Metal complexes of amino alcohols, including those with structures analogous to **2-(isopropylamino)ethanol**, have shown significant catalytic activity. A primary application lies in transfer hydrogenation reactions, particularly with ruthenium complexes. These catalytic systems are effective in the reduction of ketones to alcohols. The ligand is believed to play a

crucial role in the catalytic cycle, not only by stabilizing the metal center but also by participating in the hydrogen transfer step.

Experimental Protocols

The following are generalized protocols for the synthesis of **2-(isopropylamino)ethanol** and its transition metal complexes. These protocols are based on established methods for similar amino alcohol ligands and should be adapted and optimized for specific metal precursors and desired products.

Protocol 1: Synthesis of 2-(Isopropylamino)ethanol

This protocol describes a general method for the synthesis of **2-(isopropylamino)ethanol** via reductive amination.

Materials:

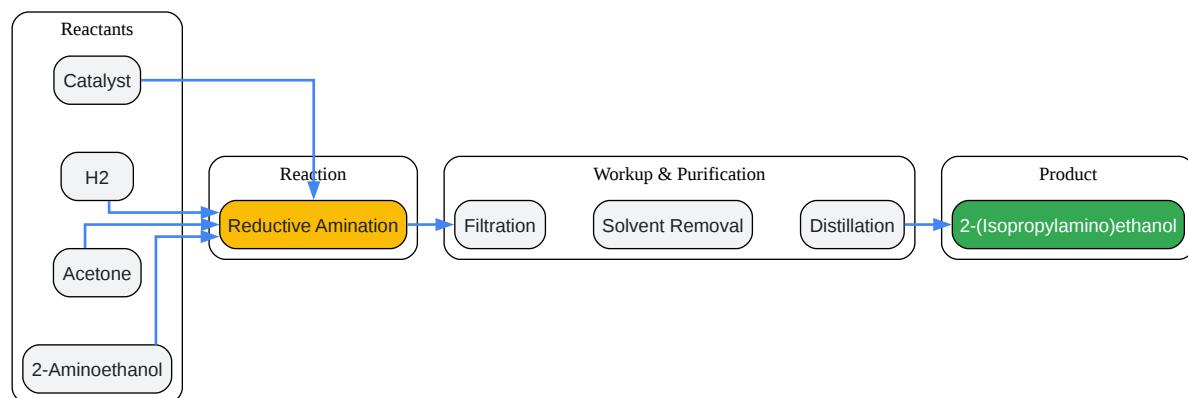
- 2-Aminoethanol
- Acetone
- Hydrogen gas
- Noble metal catalyst (e.g., Palladium on carbon, Platinum oxide)
- Methanol or Ethanol (solvent)
- High-pressure reactor (autoclave)

Procedure:

- In a high-pressure reactor, combine 2-aminoethanol and a suitable solvent such as methanol or ethanol.
- Add the hydrogenation catalyst to the mixture.
- Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
- Introduce acetone to the reaction mixture.

- Pressurize the reactor with hydrogen gas to the desired pressure.
- Heat the reactor to the target temperature and stir the mixture vigorously.
- Monitor the reaction progress by measuring hydrogen uptake.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- The solvent is removed under reduced pressure to yield the crude product.
- Purify the **2-(isopropylamino)ethanol** by distillation under reduced pressure.

Diagram of the Synthetic Workflow:



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Caption: Synthetic workflow for **2-(isopropylamino)ethanol**.

Protocol 2: General Synthesis of a Transition Metal Complex with **2-(Isopropylamino)ethanol**

This protocol provides a general procedure for the synthesis of a metal complex using **2-(isopropylamino)ethanol** as a ligand. This method can be adapted for various transition metal salts (e.g., chlorides, acetates, nitrates of Cu(II), Ni(II), Co(II), Zn(II)).

Materials:

- A transition metal salt (e.g., $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$)
- **2-(Isopropylamino)ethanol**
- Ethanol or Methanol (solvent)
- Triethylamine or Sodium hydroxide solution (optional, as a base)

Procedure:

- Dissolve the transition metal salt in a suitable solvent (e.g., ethanol) in a round-bottom flask with stirring.
- In a separate flask, dissolve **2-(isopropylamino)ethanol** (typically 1 to 2 molar equivalents relative to the metal salt) in the same solvent.
- Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change is often observed, indicating complex formation.
- If the hydroxyl proton of the ligand is to be deprotonated for coordination, a base such as triethylamine can be added to the reaction mixture.
- Stir the reaction mixture at room temperature or gently heat under reflux for a period of 1 to 4 hours to ensure complete reaction.
- Cool the reaction mixture to room temperature or below to induce precipitation of the complex. If no precipitate forms, the solvent volume can be reduced under vacuum, or an

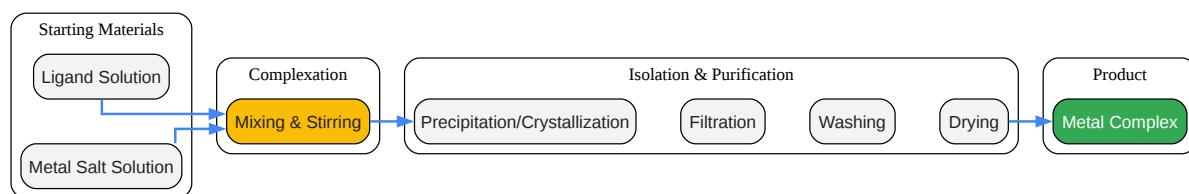
anti-solvent (e.g., diethyl ether) can be added to promote crystallization.

- Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
- Dry the complex under vacuum.

Characterization: The resulting metal complex should be characterized by standard analytical techniques, including:

- Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the N-H and O-H stretching frequencies.
- Elemental Analysis: To determine the stoichiometry of the complex.
- Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles, if suitable crystals can be obtained.

Diagram of the Complexation Workflow:



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References

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